(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
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Overview
Description
(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine: is an organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a sulfanyl group, which is further connected to an ethyl chain bearing a diethylamine moiety
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial activities .
Mode of Action
These PGs mediate both inflammation response and physiological homeostasis .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase enzyme (cox), affecting the conversion of arachidonic acid to prostaglandins (pgs) and thereby influencing inflammation response and physiological homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with a 4-chlorophenyl group.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, often using thiols or disulfides.
Formation of the Ethyl Chain with Diethylamine: The final step involves the alkylation of the sulfanyl group with an ethyl chain bearing a diethylamine moiety, typically using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridazine ring and the 4-chlorophenyl group can be reduced under specific conditions.
Substitution: The diethylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives and dechlorinated products.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Application in the synthesis of organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- (2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
- (2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
- (2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
Uniqueness
The presence of the 4-chlorophenyl group in (2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine imparts unique electronic and steric properties, which can influence its reactivity and binding affinity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3S/c1-3-20(4-2)11-12-21-16-10-9-15(18-19-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUOGXYMILFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(C=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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